molecular formula C14H14N2O2 B13878530 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol

3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol

Cat. No.: B13878530
M. Wt: 242.27 g/mol
InChI Key: ZXJKDDHMUOCVTI-UHFFFAOYSA-N
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Description

3-(2-Oxa-6-azaspiro[33]heptan-6-yl)quinolin-6-ol is a complex organic compound that features a spirocyclic structure

Preparation Methods

The synthesis of 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the reaction of a quinoline derivative with a spirocyclic amine under specific conditions. The reaction conditions often include the use of a solvent such as dichloromethane (DCM) and a base like triethylamine. The reaction mixture is typically stirred at room temperature for several hours, followed by purification using techniques such as flash chromatography .

Chemical Reactions Analysis

3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol can undergo various chemical reactions, including:

Scientific Research Applications

3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

3-(2-oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol

InChI

InChI=1S/C14H14N2O2/c17-12-1-2-13-10(4-12)3-11(5-15-13)16-6-14(7-16)8-18-9-14/h1-5,17H,6-9H2

InChI Key

ZXJKDDHMUOCVTI-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1C3=CN=C4C=CC(=CC4=C3)O)COC2

Origin of Product

United States

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